molecular formula C25H22N4O B3788388 N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide

N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide

Cat. No.: B3788388
M. Wt: 394.5 g/mol
InChI Key: OBLLZMXGDVHQGV-UHFFFAOYSA-N
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Description

N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a quinoline moiety, an isoquinoline ring, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and isoquinoline intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common synthetic routes include:

    Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Isoquinoline Synthesis: The isoquinoline ring can be prepared using the Bischler-Napieralski reaction, where a β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride.

    Coupling Reaction: The quinoline and isoquinoline intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, the use of automated synthesis platforms can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline and isoquinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline and isoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxide, isoquinoline N-oxide.

    Reduction: Reduced quinoline and isoquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor interaction, the compound can act as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide: shares structural similarities with other quinoline and isoquinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O/c30-25(24-5-1-2-11-27-24)28-22-8-7-19-10-13-29(17-21(19)15-22)16-18-6-9-23-20(14-18)4-3-12-26-23/h1-9,11-12,14-15H,10,13,16-17H2,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLLZMXGDVHQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=N3)CC4=CC5=C(C=C4)N=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide
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N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide
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N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide
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N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide
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N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide
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N-[2-(quinolin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide

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